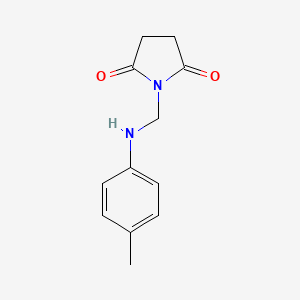

1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

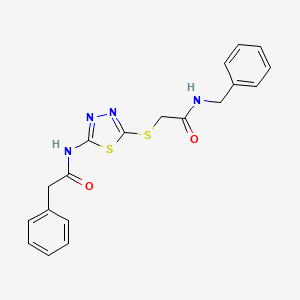

1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione , also known as p-Tolylaminomethylpyrrolidine-2,5-dione , is a nitrogen-containing heterocyclic compound. Its chemical structure consists of a pyrrolidine ring with an attached p-tolylamino group and a carbonyl group at positions 2 and 5, respectively. This scaffold has garnered interest in drug discovery due to its versatile properties and potential therapeutic applications .

Synthesis Analysis

科学的研究の応用

Computational Analysis and Antioxidant Activity

A study on 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione (SFAP), a Mannich base system, focused on its equilibrium geometry, vibrational spectra, and electronic structure due to its antioxidant activity. The research utilized computational methods to analyze SFAP's structure-property relationships, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP), providing insights into its bonding behavior and potential reactive sites (Boobalan et al., 2014).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, specifically 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), were synthesized and found to be effective corrosion inhibitors for carbon steel in hydrochloric acid, showcasing the potential of these compounds in industrial applications (Zarrouk et al., 2015).

Glycolic Acid Oxidase Inhibition

An array of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives were synthesized and tested as inhibitors of glycolic acid oxidase (GAO), with compounds having large lipophilic 4-substituents showing potent inhibitory activity. This research highlights the therapeutic potential of these compounds in medical applications (Rooney et al., 1983).

Synthesis and Molecular Structure

The synthesis of multilayered 3.3Pyridinophanes via the (4-tolylsulfonyl)methyl isocyanide (TosMIC) method demonstrated the utility of related structures in organic chemistry, providing a basis for further chemical and material science research (Shibahara et al., 2008).

Corrosion Inhibition and Surface Analysis

A study on a new Mannich base, 1-((pyridin-2-ylamino)(pyridin-4-yl)methyl)pyrrolidine-2,5-dione (SAP), as a corrosion inhibitor on mild steel in hydrochloric acid solution demonstrated its high efficiency, with physical adsorption being the predominant mechanism. This highlights the compound's potential in protecting industrial materials (Jeeva et al., 2017).

特性

IUPAC Name |

1-[(4-methylanilino)methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-2-4-10(5-3-9)13-8-14-11(15)6-7-12(14)16/h2-5,13H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEAHMJHCUHYRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCN2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)

![4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2916766.png)

![2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2916767.png)

![10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2916773.png)

![Spiro[3-azaindoline-2,1'-cyclohexane]](/img/structure/B2916774.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2916775.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2916777.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate](/img/structure/B2916782.png)